Cas no 216955-76-9 ((E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride)

216955-76-9 structure
Productnaam:(E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride
(E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethenesulfonyl chloride, 2-(3-chlorophenyl)-, (1E)-
- (E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride
-
- Inchi: 1S/C8H6Cl2O2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-6H/b5-4+
- InChI-sleutel: NSMOTSSAVGZLGC-SNAWJCMRSA-N
- LACHT: C(/S(Cl)(=O)=O)=C\C1=CC=CC(Cl)=C1
(E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370945-10.0g |
(E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride |
216955-76-9 | 95% | 10.0g |
$3191.0 | 2023-03-02 | |
Enamine | EN300-370945-5.0g |
(E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride |
216955-76-9 | 95% | 5.0g |
$2152.0 | 2023-03-02 | |
Enamine | EN300-370945-250mg |
(E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride |
216955-76-9 | 95.0% | 250mg |
$367.0 | 2023-09-30 | |
Enamine | EN300-370945-1000mg |
(E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride |
216955-76-9 | 95.0% | 1000mg |
$743.0 | 2023-09-30 | |
Enamine | EN300-370945-50mg |
(E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride |
216955-76-9 | 95.0% | 50mg |
$174.0 | 2023-09-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00982580-1g |
2-(3-Chlorophenyl)ethene-1-sulfonyl chloride |
216955-76-9 | 95% | 1g |
¥3423.0 | 2023-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00982580-5g |
2-(3-Chlorophenyl)ethene-1-sulfonyl chloride |
216955-76-9 | 95% | 5g |
¥9926.0 | 2023-03-18 | |
Enamine | EN300-370945-1.0g |
(E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride |
216955-76-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-370945-0.5g |
(E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride |
216955-76-9 | 95% | 0.5g |
$579.0 | 2023-03-02 | |
Enamine | EN300-370945-100mg |
(E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride |
216955-76-9 | 95.0% | 100mg |
$257.0 | 2023-09-30 |
(E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride Gerelateerde literatuur
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
216955-76-9 ((E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride) Gerelateerde producten
- 1343834-40-1(2-(3-ethylcyclohexyl)ethan-1-ol)
- 121170-55-6(Methyl 4-{[(4-methylbenzenesulfonyl)oxy]methyl}benzoate)
- 496036-26-1(4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide)
- 2172546-52-8(3-cyclopropyl-1,1-dioxo-1lambda6-thiomorpholine-4-carbonyl chloride)
- 1402401-46-0(2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde)
- 1806047-98-2(2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-acetic acid)
- 1350989-20-6(2-cyclopropaneamido-1,3-oxazole-4-carboxylic acid)
- 868256-18-2(3-(4-chlorobenzenesulfonyl)-1-(3-nitrophenyl)propan-1-one)
- 877617-24-8(9-(2-methoxyphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)
- 2228680-76-8(tert-butyl N-(5-amino-2,5-dimethylhexan-3-yl)carbamate)
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk

Hubei Henglvyuan Technology Co., Ltd
Goudlid
CN Leverancier
Bulk